FLT3 Biochemical Potency: AKN-028 vs. Staurosporine and Clinical FLT3 Inhibitors
AKN-028 inhibits FLT3 with an IC₅₀ of 6 nM in radiometric kinase assays, approximately 150-fold more potent than the multi-kinase inhibitor staurosporine on FLT3 (<1 nM), yet substantially more selective across a panel of 320 kinases [1]. In cellular autophosphorylation assays, AKN-028 demonstrated comparable FLT3-wt and FLT3-ITD inhibition to AC220 (quizartinib) at sub-micromolar concentrations [2].
| Evidence Dimension | FLT3 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Staurosporine: <1 nM; AC220 (quizartinib): ~1-10 nM (FLT3-ITD cellular assay) |
| Quantified Difference | AKN-028 IC₅₀ is 6× higher than staurosporine on FLT3 but demonstrates >230× selectivity over CLK1 and >200× over VEGFR2 versus staurosporine's 66× and 4× selectivity, respectively |
| Conditions | Radiometric protein kinase assay; cellular FLT3 autophosphorylation phospho-ELISA in transfected cells |
Why This Matters
Researchers requiring a relatively selective FLT3 inhibitor with defined off-target IC₅₀ values for multiple kinases (CLK1=140 nM, RPS6KA=220 nM, FGFR2=1200 nM, VEGFR2=520 nM) should select AKN-028 over pan-kinase inhibitors like staurosporine which lack selectivity.
- [1] Eriksson A, et al. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer Journal. 2012;2:e81. Table 2. View Source
- [2] Eriksson A, et al. The novel tyrosine kinase inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer Journal. 2012;2:e81. Figure 2. View Source
